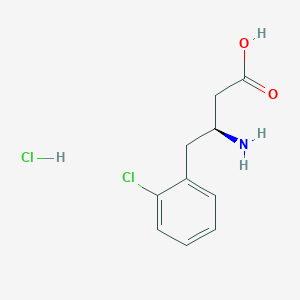

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

描述

Overview of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

This compound, also known as (S)-β-3-homophenylalanine hydrochloride, represents a synthetic β-amino acid derivative with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol. This compound is characterized by the presence of an additional methylene group in the backbone compared to the naturally occurring α-amino acid phenylalanine, which fundamentally alters its conformational properties and biological activities. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various research applications.

The compound is identified by multiple Chemical Abstracts Service numbers, including 270596-36-6 and 331763-52-1, reflecting its recognition across different chemical databases and supplier networks. The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-amino-4-(2-chlorophenyl)butanoic acid hydrochloride, which precisely describes its stereochemical configuration and functional group arrangement. The presence of the chlorine substituent on the phenyl ring introduces additional steric and electronic effects that distinguish this compound from other homophenylalanine derivatives.

Structurally, the compound features a chiral center at the β-carbon position, with the (S)-configuration denoting the specific spatial arrangement of substituents around this center. The extended carbon chain between the amino group and the carboxylic acid functionality provides increased conformational flexibility compared to α-amino acids, while the 2-chlorophenyl substituent contributes to the compound's unique physicochemical properties. These structural characteristics make it an valuable building block for peptide synthesis and protein engineering applications.

Historical context and discovery

The development of β-amino acids, including this compound, emerged from the broader scientific interest in expanding the chemical diversity of amino acid building blocks beyond the twenty naturally occurring α-amino acids. The Arndt-Eistert reaction, developed by German chemists Fritz Arndt and Bernd Eistert, provided a foundational synthetic methodology for converting carboxylic acids to their homologues, facilitating the production of β-amino acids from α-amino acids. This reaction became particularly important for generating β-amino acid derivatives from naturally occurring amino acids like phenylalanine.

The specific synthesis of homophenylalanine derivatives gained momentum in the late twentieth century as researchers recognized their potential applications in pharmaceutical development. The ready availability of β-analogs of naturally occurring protein amino acids through Arndt-Eistert homologation facilitated the incorporation of these residues into designer peptides. This synthetic accessibility, combined with the enhanced conformational versatility provided by the additional carbon atom in the polypeptide backbone, made β-amino acids attractive targets for peptide chemists and medicinal chemists alike.

The chlorinated derivative represented by this compound emerged as researchers sought to introduce additional functionalization patterns into homophenylalanine structures. The incorporation of halogen substituents, particularly chlorine, became recognized as a valuable strategy for modulating the physicochemical properties of amino acid derivatives and their resulting peptides. This approach allowed researchers to fine-tune properties such as lipophilicity, electronic distribution, and binding affinity in various biological systems.

Significance in chemical and biochemical research

This compound holds significant importance in multiple areas of chemical and biochemical research, particularly in the field of foldamer design and peptide engineering. The compound's ability to be incorporated into peptide structures without disrupting classical secondary structural motifs has been demonstrated through crystallographic studies of peptides containing β-amino acid residues. Research has shown that β-amino acids can be inserted into peptide hairpins without disturbing the overall fold of the molecule, highlighting their utility in creating modified peptide structures with enhanced properties.

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its role extends to biochemical research where it is used in studies involving protein synthesis and enzyme activity, helping researchers understand the mechanisms of action for various biological processes. The compound's importance in neuroscience applications stems from its utility in creating analogs for neurotransmitters, aiding in the exploration of synaptic functions and potential treatments for mental health conditions.

In the realm of enzymatic studies, this compound has contributed to advances in understanding β-amino acid metabolism and biosynthesis. Research on β-amino acid dehydrogenases has shown that enzyme variants can be engineered to achieve enhanced activity toward β-amino acid substrates, with some variants demonstrating up to 2560-fold enhanced activity toward model substrates including (S)-β-homophenylalanine. These findings highlight the compound's role in expanding the catalytic capability of enzymes and their practical application in synthesizing pharmaceutically relevant β-amino acids.

The compound also plays a significant role in structural biology research, particularly in understanding how β-amino acids affect protein folding and stability. Studies have demonstrated that the insertion of additional atoms into polypeptide backbones is possible without significant disruption of classical secondary structure motifs. This characteristic makes the compound valuable for generating new polypeptide scaffolds for arraying functional side chains and designing analogs of biologically active peptides.

Scope and structure of the research outline

This comprehensive analysis of this compound encompasses multiple dimensions of scientific investigation, providing a thorough examination of the compound's role in contemporary chemical and biochemical research. The scope of this research outline addresses fundamental chemical properties, synthetic methodologies, biological applications, and emerging research directions related to this important β-amino acid derivative.

The structural organization of this analysis follows a logical progression from basic chemical characterization to advanced applications in biological systems. The examination begins with detailed physicochemical properties, including molecular structure, stereochemistry, and spectroscopic characteristics. This foundation supports subsequent discussions of synthetic approaches, ranging from classical organic synthesis methods to modern enzymatic production strategies. The analysis then progresses to explore the compound's applications in peptide chemistry, protein engineering, and pharmaceutical development.

Special emphasis is placed on recent research developments that highlight the compound's versatility and potential for future applications. This includes examination of enzymatic systems for β-amino acid metabolism, structural studies of peptides containing β-amino acid residues, and advances in synthetic methodologies for producing β-amino acid derivatives. The research outline also addresses comparative studies with related compounds, providing context for understanding the unique properties and advantages of this compound.

The following table summarizes key research areas and their corresponding significance in the study of this compound:

| Research Area | Primary Focus | Significance |

|---|---|---|

| Structural Chemistry | Molecular conformation and stereochemistry | Understanding fundamental properties and behavior |

| Synthetic Methodology | Chemical and enzymatic synthesis approaches | Enabling efficient production and derivatization |

| Peptide Engineering | Incorporation into peptide structures | Developing modified peptides with enhanced properties |

| Enzymatic Studies | Enzyme-substrate interactions and engineering | Advancing biocatalysis and understanding metabolism |

| Pharmaceutical Applications | Drug development and medicinal chemistry | Creating new therapeutic compounds and analogs |

| Analytical Chemistry | Detection and quantification methods | Supporting research and quality control applications |

属性

CAS 编号 |

270596-36-6 |

|---|---|

分子式 |

C10H12ClNO2 |

分子量 |

213.66 g/mol |

IUPAC 名称 |

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |

InChI 键 |

URIOIHMVAXZFMB-QMMMGPOBSA-N |

SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |

手性 SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl |

规范 SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor.

Reaction Conditions: The precursor undergoes a series of reactions, including amination and chlorination, under controlled conditions to ensure the desired stereochemistry.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.

Automated Purification Systems: For efficient separation and purification of the final product.

化学反应分析

Types of Reactions

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

科学研究应用

Pharmaceutical Applications

-

Neurological Disorders :

- The compound has been studied for its potential effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. It is believed to modulate synaptic transmission and neuronal excitability, making it a candidate for treating conditions such as anxiety and epilepsy.

- Preliminary research indicates that (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may enhance GABAergic activity, which could be beneficial in developing new therapeutic agents for neurological disorders .

-

Drug Development :

- The unique structure of this compound allows researchers to explore various modifications that could lead to novel therapeutic agents. Its chirality provides opportunities for designing enantiomer-specific drugs, which can have different pharmacological profiles.

- Case studies have highlighted its potential as a scaffold for designing drugs targeting GABA receptors, thus contributing to the development of more effective treatments for neurological conditions .

Biochemical Research

-

Binding Studies :

- Research has focused on the compound's binding affinity to neurotransmitter receptors. Initial findings suggest that it interacts with GABA receptors, indicating its relevance in biochemical studies aimed at understanding receptor pharmacodynamics .

- These interactions are crucial for elucidating the compound's mechanism of action and its potential therapeutic effects.

-

Synthesis and Characterization :

- Various synthetic routes have been developed for producing this compound, allowing for large-scale preparation suitable for research purposes. The methods emphasize yield optimization and purity enhancement .

- Characterization techniques such as X-ray diffraction have been employed to confirm the structural integrity of synthesized samples, ensuring their suitability for further studies .

作用机制

The mechanism of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Receptors: Interacting with specific receptors in the body to exert its effects.

Modulating Enzymes: Affecting the activity of enzymes involved in metabolic pathways.

Influencing Signal Transduction: Altering signal transduction pathways to produce desired biological outcomes.

相似化合物的比较

Positional Isomers of Chlorophenyl Substitution

Substituent position on the phenyl ring significantly alters physicochemical and biological properties:

Key Findings :

Halogenation and Electronic Effects

Varying halogen type and number influence electronic properties:

Key Findings :

Steric and Functional Group Modifications

Bulkier substituents or functional group changes dramatically alter properties:

Key Findings :

生物活性

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, commonly referred to as (S)-baclofen, is a chiral amino acid derivative that has garnered significant attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 215.67 g/mol

- Structure : The compound features an amino group, a butanoic acid backbone, and a chlorophenyl substituent, contributing to its unique biological properties.

(S)-baclofen primarily acts as a GABA_B receptor agonist , influencing neurotransmitter systems crucial for synaptic transmission and plasticity. Its mechanism involves:

- Binding to GABA_B Receptors : This interaction leads to the inhibition of neurotransmitter release, which can modulate excitatory signals in the central nervous system.

- Influencing Calcium Channels : By inhibiting calcium channels, (S)-baclofen reduces neuronal excitability and can exert anticonvulsant effects.

Biological Activities

-

Neurotransmission Modulation

- (S)-baclofen has been shown to modulate glutamate receptor activity, which is vital for various neurological processes. Its ability to influence these pathways suggests potential applications in treating conditions like epilepsy and multiple sclerosis.

-

Anticonvulsant Properties

- Research indicates that (S)-baclofen exhibits anticonvulsant properties, making it a candidate for further studies in the treatment of seizure disorders.

- Potential Therapeutic Applications

Case Studies

- Study on Antiproliferative Effects

- Neuroprotective Effects

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| (R)-Baclofen | 331847-13-3 | C10H12ClNO2 | Enantiomer with different biological activity |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 270596-38-8 | C10H12ClNO2 | Contains a different chlorinated phenyl group |

| 4-Chlorophenylalanine | N/A | C9H10ClNO2 | More commonly studied for protein synthesis |

常见问题

Basic: What are the recommended synthetic routes for (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Pool Synthesis : Starting from L-amino acids or other chiral precursors to introduce the (S)-configuration. For example, Boc- or Fmoc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid ) are used to preserve stereochemistry during coupling reactions.

- Enantiomeric Purity Control : Use chiral HPLC with columns like Chiralpak® IA/IB to assess enantiomeric excess (EE). Evidence shows ≥99% EE is achievable via recrystallization or preparative HPLC .

- Critical Step : Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt, followed by lyophilization to remove solvents .

Advanced: How can researchers resolve discrepancies in pharmacological activity data between different batches of the compound?

Methodological Answer:

Batch-to-batch variability often arises from impurities (e.g., enantiomeric contamination or residual solvents). To address this:

- Impurity Profiling : Use LC-MS/MS to identify and quantify impurities. For example, the compound is a known impurity in sitagliptin synthesis, where trace (R)-enantiomer or trifluorophenyl analogs may persist .

- Pharmacological Replication : Re-test activity in standardized assays (e.g., enzyme inhibition with positive/negative controls) and correlate results with purity data.

- Root-Cause Analysis : Compare synthetic logs (e.g., reaction temperature, catalyst loading) to isolate variables affecting bioactivity .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR (¹H/¹³C) : Confirm regiochemistry of the 2-chlorophenyl group and α/β-carbon assignments. The aromatic protons resonate at δ 7.2–7.5 ppm, while the amino and carboxylic protons appear as broad singlets .

- HPLC-UV/ELSD : Monitor purity (≥98% by area normalization) using C18 columns with mobile phases like 0.1% TFA in acetonitrile/water .

- HRMS : Validate molecular weight (C₁₀H₁₂ClNO₂·HCl, MW 250.12) with <2 ppm error .

Advanced: What strategies optimize the compound's stability under various experimental conditions (e.g., pH, temperature)?

Methodological Answer:

Stability studies should include:

- pH-Dependent Degradation : Conduct accelerated stability testing (40°C/75% RH) across pH 2–8. The hydrochloride salt is prone to hydrolysis in alkaline conditions; buffer solutions (pH 4–6) are optimal for storage .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C for anhydrous form). Lyophilized samples show better thermal stability than hydrated forms .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the chlorophenyl moiety .

Basic: How does the presence of the 2-chlorophenyl group influence the compound's physicochemical properties?

Methodological Answer:

The 2-chlorophenyl substituent impacts:

- Lipophilicity : Increases logP (~1.8 predicted), enhancing membrane permeability but reducing aqueous solubility. Solubilize in DMSO/PEG-400 for in vitro assays .

- Electronic Effects : The electron-withdrawing Cl group stabilizes the adjacent amino-carboxylic acid zwitterion, affecting pKa (e.g., α-COOH pKa ~2.5, α-NH₃⁺ pKa ~9.2) .

- Stereoelectronic Interactions : Influences binding to targets like GABA receptors or enzymes (e.g., LTA4 hydrolase ).

Advanced: In designing experiments to assess the compound's role in enzyme inhibition, how should researchers control for potential off-target effects?

Methodological Answer:

To ensure specificity:

- Counter-Screening : Test against structurally related enzymes (e.g., LTA4 hydrolase vs. other metalloproteases ).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement.

- Knockout/RNAi Models : Use gene-edited cell lines to verify on-target effects. For example, in leukotriene biosynthesis studies, compare wild-type vs. LTA4H⁻/⁻ cells .

- Proteomic Profiling : Employ activity-based protein profiling (ABPP) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。